molecular formula C19H32O3 B117119 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid CAS No. 57818-39-0

10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid

Cat. No. B117119
CAS RN: 57818-39-0
M. Wt: 308.5 g/mol
InChI Key: TUQVXFOSXOCQCM-UHFFFAOYSA-N
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Description

10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid is a furan fatty acid. It is also known as 3-Methyl-5-pentyl-2-furannonanoic acid .


Synthesis Analysis

The internal standard for the quantification, 10,13-epoxy-11-methyloctadeca-10,12-dienoic acid ethyl ester (9M5-EE), was calibrated against 12,15-epoxy-13-methyleicosa-12,14-dienoic acid ethyl ester (11M5-EE) and 12,15-epoxy-13,14-dimethyleicosa-12,14-dienoic acid ethyl ester (11D5-EE) .


Molecular Structure Analysis

The molecular formula of 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid is C19H32O3. The InChI representation is InChI=1S/C21H36O3/c1-4-6-11-14-19-17-18 (3)20 (24-19)15-12-9-7-8-10-13-16-21 (22)23-5-2/h17H,4-16H2,1-3H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid is 440.3±33.0 °C and the predicted density is 0.982±0.06 g/cm3 .

Scientific Research Applications

Fatty Acid Composition in Marine Bacteria

Research by Rontani, Christodoulou, & Koblížek (2005) explored the fatty acid (FA) composition in marine aerobic anoxygenic phototrophic bacteria. They discovered that 10,13-epoxy-11-methyloctadeca-10,12-dienoic acid was present in these organisms, highlighting its role in the unique FA profiles of marine bacteria (Rontani, Christodoulou, & Koblížek, 2005).

Hydrolysis by Alumina

Piazza, Nuñez, & Foglia (2003) studied the hydrolysis of mono- and diepoxyoctadecanoates by alumina, including the epoxide derivative of oleic acid. Their research suggests that alumina-catalyzed hydrolysis of fatty epoxides like 10,13-epoxy-11-methyloctadeca-10,12-dienoic acid can be an efficient method for synthesizing polyhydroxy materials, which have various industrial applications (Piazza, Nuñez, & Foglia, 2003).

Biomimetic Nitration of Linoleic Acid Metabolite

Manini et al. (2008) conducted biomimetic nitration of linoleic acid metabolites, where they found that (13S,9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid underwent unexpected chain rearrangement when exposed to nitrating agents, forming products structurally related to 10,13-epoxy-11-methyloctadeca-10,12-dienoic acid. This study provides insights into the chemical behavior of such fatty acids under specific conditions (Manini et al., 2008).

Characterization in Adriatic Fish

Pacetti, Alberti, Boselli, & Frega (2010) characterized furan fatty acids (F-acids) in various Adriatic fish species. They identified 10,13-epoxy-11-methyloctadeca-10,12-dienoic acid as one of the trace F-acids present in all examined fish species, indicating its natural occurrence in marine life (Pacetti, Alberti, Boselli, & Frega, 2010).

Safety And Hazards

The safety data sheet for 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-3-4-9-12-17-15-16(2)18(22-17)13-10-7-5-6-8-11-14-19(20)21/h15H,3-14H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQVXFOSXOCQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206531
Record name 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid

CAS RN

57818-39-0
Record name 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-pentyl-2-furannonanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8FS6VUD44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methyl-5-pentyl-2-furannonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031091
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
H Hasma, A Subramaniam - Lipids, 1978 - Springer
Methyl esters from the triglyceride fraction of the neutral lipids of natural rubber latex were found by gas liquid chromatography to contain about 90% of a furanoid acid. Spectroscopic …
Number of citations: 106 link.springer.com
H Guth, W Grosch - Lipid/Fett, 1991 - Wiley Online Library
The following furanoid fatty acids were detected in soya‐bean oil (SBO), wheat germ oil, rapeseed oil and corn oil: 10,13‐epoxy‐11‐methyloctadeca‐10,12‐dienoic acid(I),10,13‐epoxy‐…
Number of citations: 82 onlinelibrary.wiley.com
N Shirasaka, K Nishi, S Shimizu - … et Biophysica Acta (BBA)-Lipids and …, 1995 - Elsevier
A fatty acid containing a furan ring was detected in the cellular lipids of marine bacteria, Shewanella putrefaciens, Marinomonas comunis, Enterobacter agglomerans, Pseudomonas …
Number of citations: 45 www.sciencedirect.com
N Shirasaka, K Nishi, S Shimizu - … et Biophysica Acta (BBA)-Lipids and …, 1997 - Elsevier
A mutant derived from Shewanella putrefaciens 8CS7-4 treated with N-methyl-N′-nitro-N-nitrosoguanidine was found to produce 15–20 mg of a furan fatty acid (F-acid), 10,13-epoxy-…
Number of citations: 49 www.sciencedirect.com
JF Rontani, S Christodoulou, M Koblizek - Lipids, 2005 - Springer
The FA composition of 12 strains of marine aerobic anoxygenic phototrophic bacteria belonging to the genera Erythrobacter, Roseobacter, and Citromicrobium was investigated. GC-MS …
Number of citations: 46 link.springer.com
D Pacetti, F Alberti, E Boselli, NG Frega - Food Chemistry, 2010 - Elsevier
Furan fatty acids (F-acids) were characterised in the fillet of European hake (Merluccius merluccius), horse mackerel (Trachurus trachurus), common sole (Solea solea), European …
Number of citations: 56 www.sciencedirect.com
NM Carballeira, A Guzmn, JT Nechev, K Lahtchev… - Lipids, 2000 - Wiley Online Library
The lipid composition of a Bacillus sp., isolated from Lake Pomorie in Bulgaria, was unusual and consisted of 26 different fatty acids between C 12 and C 26 , with anteiso C 15 −C 17 …
Number of citations: 20 aocs.onlinelibrary.wiley.com
U Hathwaik, JT Lin, C McMahan - Biocatalysis and agricultural …, 2018 - Elsevier
Molecular species of acylglycerols (AG) in the lipid extracts of guayule (Parthenium argentatum) and Hevea (Hevea brasiliensis) rubber particles were compared using HPLC and MS. …
Number of citations: 5 www.sciencedirect.com
N Zabeti, P Bonin, JK Volkman, S Guasco… - Organic …, 2010 - Elsevier
A number of bacterial strains previously isolated from living cells of the marine haptophyte Emiliania huxleyi and identified from their 16S r-DNA profiles as Dietzia maris sp. S1, Stappia …
Number of citations: 26 www.sciencedirect.com
MSFLK Jie, S Sinha - Journal of the Chemical Society, Chemical …, 1980 - pubs.rsc.org
10,13-Epoxy-11-methyloctadeca-10,12-dienoic acid, isolated from the latex of the rubber tree, was chain-extended by two carbons to give the naturally occurring 12,15-epoxy-13-…
Number of citations: 2 pubs.rsc.org

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